

Core Mechanism: Potentiation of KCC2

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Compound of Interest		
Compound Name:	VU6000918	
Cat. No.:	B8244936	Get Quote

VU6000918 belongs to a novel class of chemical compounds that directly enhance the activity of the KCC2 transporter. KCC2 is a neuron-specific potassium-chloride cotransporter crucial for maintaining a low intracellular chloride concentration ([Cl⁻]i) in mature neurons.[1][2] This low [Cl⁻]i is essential for the hyperpolarizing and inhibitory effects of GABAergic neurotransmission. In various neurological disorders, including epilepsy and neuropathic pain, KCC2 function is often impaired, leading to an accumulation of intracellular chloride and a subsequent reduction in GABAergic inhibition.[1][2]

VU6000918 and its analogs, such as VU0500469 and VU0916219, have been demonstrated to potentiate KCC2 activity, thereby facilitating the extrusion of chloride ions from neurons.[1][2] This restoration of the physiological chloride gradient enhances the efficacy of GABAergic inhibition and reduces neuronal hyperexcitability.[1]

Quantitative Data

The following tables summarize the key quantitative data for **VU6000918** and its related compounds from the primary literature.

Table 1: Potency and Efficacy of KCC2 Potentiators



Compound	EC50 (μM)	Maximum Potentiation (% of control)	Assay
VU0500469	1.8	100%	CI ⁻ Flux Assay (HEK- 293 cells)
VU0916219	0.8	120%	Cl ⁻ Flux Assay (HEK- 293 cells)

Data extracted from Prael et al., 2022.[1][2]

Table 2: Selectivity Profile

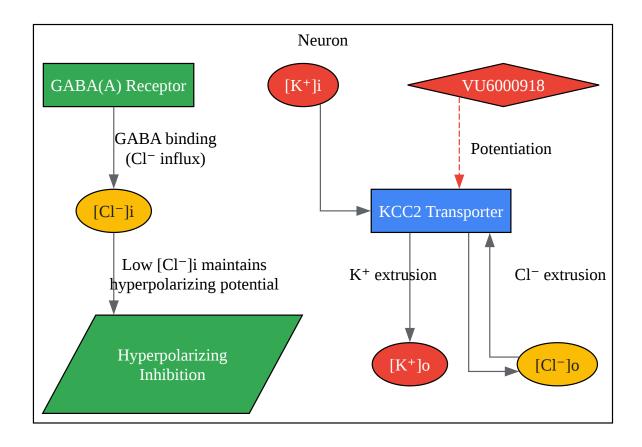
Compound	Target	Activity
VU0500469	NKCC1	No significant activity
VU0916219	NKCC1	No significant activity

Data extracted from Prael et al., 2022.[1][2]

Signaling Pathways and Molecular Interactions

The precise binding site and the exact molecular mechanism by which **VU6000918** potentiates KCC2 are still under investigation. However, it is proposed to act through a unique mechanistic profile compared to previously reported KCC2 enhancers.[1][2] The potentiation is independent of the WNK-SPAK kinase pathway, a major regulatory pathway of KCC2 activity.





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Signaling pathway of **VU6000918**-mediated KCC2 potentiation.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of **VU6000918** and its analogs.

High-Throughput Screening (HTS) for KCC2 Potentiators

Objective: To identify small molecules that potentiate KCC2 activity.

Methodology:

 Cell Line: A monoclonal HEK-293 cell line with inducible expression of KCC2 and constitutive expression of the chloride sensor SuperClomeleon was used.[1]



- Assay Principle: KCC2 activity was measured by detecting changes in intracellular chloride concentration using the ratiometric fluorescence of SuperClomeleon (YFP/CFP ratio). An increase in the YFP/CFP ratio indicates a decrease in intracellular chloride, signifying KCC2mediated chloride extrusion.[1]
- Procedure:
 - Cells were plated in 384-well plates.
 - KCC2 expression was induced.
 - Cells were loaded with a low-chloride buffer to establish a chloride gradient.
 - Test compounds (including VU6000918 analogs) were added.
 - The YFP/CFP fluorescence ratio was measured over time using a plate reader.
 - Data was normalized to vehicle control (DMSO) and a positive control.[1]



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Workflow for the high-throughput screening of KCC2 potentiators.

In Vitro Seizure-Like Activity Assay

Objective: To determine the effect of KCC2 potentiators on neuronal hyperexcitability.

Methodology:

- Cell Culture: Primary cortical neuronal-glial co-cultures were prepared from embryonic rats.
 [1]
- Induction of Seizure-Like Activity: Seizure-like activity was induced by treating the neuronal cultures with a pro-convulsant agent.



- Treatment: Cultures were treated with **VU6000918** analogs or vehicle control.
- Measurement: Neuronal activity was recorded using multi-electrode arrays (MEAs) to measure spike frequency and burst patterns.
- Analysis: The effect of the compounds on the frequency and duration of seizure-like events was quantified.[1]

Conclusion

VU6000918 represents a significant advancement in the development of targeted therapies for neurological disorders characterized by impaired GABAergic inhibition. Its direct potentiation of the KCC2 transporter offers a novel therapeutic strategy to restore neuronal chloride homeostasis and reduce hyperexcitability. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of KCC2 potentiation.

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